molecular formula C17H26N2 B13951793 1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine

Cat. No.: B13951793
M. Wt: 258.4 g/mol
InChI Key: LOJCVJUJPDNHRV-UHFFFAOYSA-N
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Description

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine is an organic compound that belongs to the piperidine class of chemicals It is characterized by a benzyl group attached to the nitrogen atom, a cyclopropyl group, and two methyl groups on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be achieved through the cyclization of appropriate precursors.

    Benzylation: The nitrogen atom of the piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Methylation: The final step involves the methylation of the piperidine ring at the 3 and 5 positions using methyl iodide and a strong base like potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and related compounds.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The benzyl and cyclopropyl groups contribute to its binding affinity and selectivity towards certain receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N,4-dimethylpiperidin-3-amine: Similar structure but lacks the cyclopropyl group.

    1-benzyl-3,5-dimethylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.

    1-benzyl-4-methyl-3-(methylamino)piperidine: Similar structure with different substitution patterns.

Uniqueness

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-3,5-dimethylpiperidin-4-amine

InChI

InChI=1S/C17H26N2/c1-13-10-19(12-15-6-4-3-5-7-15)11-14(2)17(13)18-16-8-9-16/h3-7,13-14,16-18H,8-12H2,1-2H3

InChI Key

LOJCVJUJPDNHRV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(C1NC2CC2)C)CC3=CC=CC=C3

Origin of Product

United States

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